Sodium diethyldithiocarbamate trihydrate

Vue d'ensemble

Description

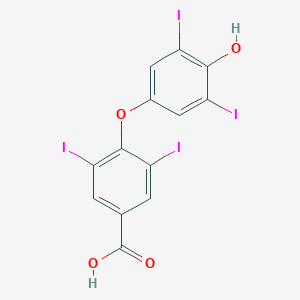

Sodium diethyldithiocarbamate trihydrate is a chelating agent that has been used to mobilize toxic metals from the tissues of humans and experimental animals . It is the main metabolite of DISULFIRAM .

Synthesis Analysis

Dithiocarbamates are synthesized by the reaction of carbon disulphide and amine (primary or secondary). The reaction is usually carried out in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides . Sodium diethyldithiocarbamate trihydrate can be synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide .Molecular Structure Analysis

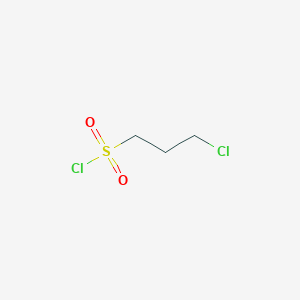

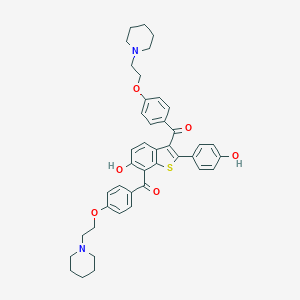

The molecular formula of Sodium diethyldithiocarbamate trihydrate is C5H16NNaO3S2 . The IUPAC name is sodium; N, N-diethylcarbamodithioate; trihydrate . The molecular weight is 225.3 g/mol .Chemical Reactions Analysis

Dithiocarbamates are nucleophiles and can be alkylated. For instance, even dichloromethane suffices: 2 NaS2CNEt2 + CH2Cl2 → CH2(S2CNEt2)2 + 2 NaCl . Oxidation of sodium diethyldithiocarbamate gives the disulfide, also called a thiuram disulfide .Physical And Chemical Properties Analysis

Sodium diethyldithiocarbamate trihydrate is a pale yellow, water-soluble salt . It has a molecular weight of 225.3 g/mol .Applications De Recherche Scientifique

Spin Trapping Reagent

Sodium diethyldithiocarbamate trihydrate is used as a spin trapping reagent . It is used in conjunction with ferrous ion to detect nitric oxide in various tissues, including the brain, kidney, and liver .

Determination of Copper

This compound is used as a sensitive reagent for the determination of copper . It can quantitate copper in biological materials .

Rubber Vulcanization Accelerator

Sodium diethyldithiocarbamate trihydrate finds application as a rubber vulcanization accelerator .

Determination of Other Metals

Apart from copper, this compound is also used in the determination of other metals such as zinc, cobalt, platinum, and palladium .

Inhibitor of Superoxide Dismutase

It acts as an inhibitor of superoxide dismutase, an enzyme that helps break down potentially harmful oxygen molecules in cells .

Inhibitor of Ascorbate Oxidase

Sodium diethyldithiocarbamate trihydrate is also an inhibitor of ascorbate oxidase, an enzyme that catalyzes the oxidation of ascorbate to dehydroascorbate .

Inhibitor of Induction of Macrophage Nitric Oxide Synthase

This compound inhibits the induction of macrophage nitric oxide synthase . Nitric oxide synthase is an enzyme that is involved in the production of nitric oxide, a molecule that plays a role in various physiological and pathological processes.

Synthesis of cis-Dichlorobis (N, N-diethyldithiocarbamato) Tin (IV)

Sodium diethyldithiocarbamate trihydrate can be used to synthesize cis-dichlorobis (N, N-diethyldithiocarbamato) tin (IV) by reacting with tin (II) chloride .

Mécanisme D'action

Target of Action

Sodium diethyldithiocarbamate trihydrate (SDDCT) primarily targets superoxide dismutase (SOD) and metalloproteinases . SOD plays a crucial role in the body’s defense mechanism, while metalloproteinases are involved in the degradation of the extracellular matrix, a critical step in cancer metastasis and angiogenesis .

Mode of Action

SDDCT acts as a chelating agent, binding to metals such as copper and zinc . The zinc chelation of SDDCT inhibits metalloproteinases, preventing the degradation of the extracellular matrix . It also inhibits SOD by chelating with intracellular Cu+2 .

Biochemical Pathways

SDDCT affects several biochemical pathways. It has been reported to induce the glutathione (GSH) oxidation process by increasing the concentration of oxyhemoglobin . It also interferes with the dopamine neurotransmitter by inhibiting Dopa Beta Hydroxylase (DBH), a copper-containing monooxygenase enzyme .

Pharmacokinetics

SDDCT is known to have a significant impact on the distribution and excretion of certain metals, such as cadmium . .

Result of Action

The inhibition of metalloproteinases by SDDCT prevents the degradation of the extracellular matrix, an initial step in cancer metastasis and angiogenesis . It also has a protective effect against nephrotoxicity induced by cisplatin in mice .

Action Environment

The action of SDDCT can be influenced by various environmental factors. For instance, industrial or agricultural exposure to certain compounds may impair hepatic metabolism, thereby enhancing the pharmacological effects of SDDCT . .

Safety and Hazards

Orientations Futures

Dithiocarbamates have been used in numerous applications due to their ability to form stable complexes with transition metals . They have been used as enzyme inhibitors and for the treatment of HIV and other diseases . They have also found applications in the industry as vulcanization accelerators, froth flotation collectors, antifouling, coatings, lubricant additives, and sensors . Future research may focus on further exploring these applications and finding new ones.

Propriétés

IUPAC Name |

sodium;N,N-diethylcarbamodithioate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2.Na.3H2O/c1-3-6(4-2)5(7)8;;;;/h3-4H2,1-2H3,(H,7,8);;3*1H2/q;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGXHTXOZKVJDN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16NNaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147-84-2 (Parent) | |

| Record name | Dithiocarb trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020624253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021275 | |

| Record name | Sodium diethyldithiocarbamate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium diethyldithiocarbamate trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium diethyldithiocarbamate trihydrate | |

CAS RN |

20624-25-3 | |

| Record name | Dithiocarb trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020624253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium diethyldithiocarbamate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium diethyldithiocarbamate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITIOCARB SODIUM TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04574EXF2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)